N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
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Overview
Description
N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2(1H)-quinolinones with specific benzyl derivatives under controlled conditions . The reaction conditions often involve the use of solvents like acetic acid and reagents such as bromine for specific substitutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like bromine.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with bromine can yield brominated derivatives of the original compound .
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:
Industry: Its applications in industry are limited but could include the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit aldosterone synthase, which plays a role in regulating blood pressure and fluid balance . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of hydroxyquinolines and pyrroloquinolines, such as:
- N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides
- 4-Hydroxy-2(1H)-quinolinones
Uniqueness
What sets N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide apart is its specific structure, which includes both a pyrroloquinoline core and a dimethoxybenzyl group
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-27-15-7-6-12(10-16(15)28-2)11-22-20(25)17-19(24)14-5-3-4-13-8-9-23(18(13)14)21(17)26/h3-7,10,24H,8-9,11H2,1-2H3,(H,22,25) |
InChI Key |
JIAQPIMGRWCGKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O)OC |
Origin of Product |
United States |
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